rac-Ibuprofen Carboxymethyl Ester

Prodrug design Pharmaceutical analysis Biopharmaceutics

rac-Ibuprofen Carboxymethyl Ester (CAS 1797132-75-2) is chemically designated as 2-(4-Isobutylphenyl)propionic acid carboxymethyl ester. It is a racemic ester derivative of the NSAID ibuprofen, formed via condensation with glycolic acid.

Molecular Formula C15H20O4
Molecular Weight 264.321
CAS No. 1797132-75-2
Cat. No. B583224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-Ibuprofen Carboxymethyl Ester
CAS1797132-75-2
Synonyms2-(4-Isobutylphenyl)propionic Acid Carboxymethyl Ester; 
Molecular FormulaC15H20O4
Molecular Weight264.321
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)C(=O)OCC(=O)O
InChIInChI=1S/C15H20O4/c1-10(2)8-12-4-6-13(7-5-12)11(3)15(18)19-9-14(16)17/h4-7,10-11H,8-9H2,1-3H3,(H,16,17)
InChIKeyMHZFVXQDFWTOCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Scientific and Industrial Baseline for Rac-Ibuprofen Carboxymethyl Ester (CAS 1797132-75-2) Procurement


rac-Ibuprofen Carboxymethyl Ester (CAS 1797132-75-2) is chemically designated as 2-(4-Isobutylphenyl)propionic acid carboxymethyl ester . It is a racemic ester derivative of the NSAID ibuprofen, formed via condensation with glycolic acid . Vendor descriptions consistently position the compound as an analytical reference standard for method development, validation, and quality control in support of Abbreviated New Drug Applications (ANDA) or commercial ibuprofen production . A search of primary research databases, patent repositories, and authoritative pharmacopeial sources finds that public, peer-reviewed experimental data for this specific molecular entity are effectively absent.

Quantitative Differentiators for Rac-Ibuprofen Carboxymethyl Ester Are Not Available in Public Literature


A common strategy for differentiating a niche chemical is to establish its unique properties against generically interchangeable analogs. However, an exhaustive literature search did not yield any primary research papers, patents, or credible technical reports containing comparative quantitative data for rac-Ibuprofen Carboxymethyl Ester. Without studies measuring solubility, hydrolysis rates, bioactivity, or chromatographic performance against comparators like ibuprofen, ibuprofen methyl ester, or other ibuprofen carboxylate esters, a scientific user cannot determine whether this specific ester offers a measurable advantage over alternatives. Generic substitution cannot be assessed because the data required to prove or disprove equivalence are missing from the public domain.

Quantitative Evidence Profile for Rac-Ibuprofen Carboxymethyl Ester (CAS 1797132-75-2)


Physicochemical Property Differential (Solubility, LogP, Stability)

The carboxymethyl ester group is predicted to increase aqueous solubility relative to the parent acid (ibuprofen) and simple alkyl esters, based on the introduction of an ionizable carboxylic acid moiety. This structural feature theoretically enables use in aqueous analytical systems or as a potential solubility-enhanced prodrug . However, no experimental data for this compound are available. A commercial claim of 'enhanced solubility' and 'faster dissolution rate' exists but is unaccompanied by measured values, tester conditions, or the name of a comparator, rendering it non-quantitative.

Prodrug design Pharmaceutical analysis Biopharmaceutics

Hydrolytic Activation and Bioavailability Profile

Ester prodrugs of ibuprofen are generally designed to undergo enzymatic or pH-dependent hydrolysis in vivo to release the active parent drug . The specific hydrolysis kinetics for rac-Ibuprofen Carboxymethyl Ester in human plasma, liver microsomes, or gastrointestinal fluids are not publicly available. Consequently, its prodrug liability cannot be compared with other well-characterized ibuprofen esters like the lysinate or glyceride prodrugs, which have reported AUC improvements (e.g., 1.5-2 fold increase in AUC0-24) .

Prodrug metabolism Pharmacokinetics Enzymatic hydrolysis

Chromatographic Resolution and Selectivity for Analysis

Non-chiral HPLC methods for ibuprofen and related compounds are well-established. The carboxymethyl ester group may provide a distinct retention time and detector response (e.g., UV) compared to the parent acid or methyl ester . However, this compound has no published relative retention time (RRT), resolution (Rs), or limit of detection (LOD) data in any official pharmacopeial monograph or peer-reviewed paper . A conventional selection criterion—such as choosing an ester with a retention time that does not interfere with known impurities—cannot be evaluated.

Analytical Chemistry HPLC Method Development Reference Standards

Application Scenarios for Rac-Ibuprofen Carboxymethyl Ester Based on Limited Evidence


Exploratory Synthesis and Method Feasibility

The literature gap means a user's first step is to generate foundational data. The compound may be procured for in-house solubility testing (e.g., shake-flask method) and HPLC method scouting to establish its retention behavior . This purchase is not for a proven application but to create the very evidence the public domain lacks.

Comparator in Non-Biological Hydrolysis Assays

As no hydrolysis data exists, a laboratory could procure the compound to conduct pH-dependent stability studies in buffers (pH 1.2, 4.5, 7.4) and compare its hydrolysis half-life with other ibuprofen esters like methyl or ethyl esters . This would generate the comparative stability data required for future selection.

In-House Reference Standard for Novel and Proprietary ANDA Methods

If a manufacturer is developing a proprietary ANDA method that requires an ibuprofen ester standard with a specific carbon chain length and polarity, rac-Ibuprofen Carboxymethyl Ester could be a candidate for validation . Selection would be based on commercial availability with a full Certificate of Analysis (CoA), not on published performance superiority.

Deprotection Study Intermediate for Non-Pharmacopeial Impurity Synthesis

A synthetic chemist might target this compound as a protected intermediate for a more complex impurity or metabolite, leveraging the carboxymethyl group as a cleavable moiety . Procurement would be driven by a specific synthetic plan, not by comparison with a readily available analog.

Quote Request

Request a Quote for rac-Ibuprofen Carboxymethyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.